molecular formula C23H21BrN2O2 B5036947 N,N'-[(4-bromophenyl)methanediyl]bis(2-methylbenzamide)

N,N'-[(4-bromophenyl)methanediyl]bis(2-methylbenzamide)

Cat. No.: B5036947
M. Wt: 437.3 g/mol
InChI Key: LSQBFMNUZSYHQD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N,N’-[(4-bromophenyl)methanediyl]bis(2-methylbenzamide) is an organic compound that belongs to the class of benzamides It is characterized by the presence of a bromophenyl group and two methylbenzamide groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N,N’-[(4-bromophenyl)methanediyl]bis(2-methylbenzamide) typically involves the condensation of 4-bromobenzaldehyde with 2-methylbenzamide in the presence of a suitable catalyst. The reaction is carried out under controlled conditions to ensure the formation of the desired product. Common catalysts used in this reaction include Lewis acids such as zinc chloride or aluminum chloride. The reaction is usually performed in an organic solvent such as dichloromethane or toluene at elevated temperatures.

Industrial Production Methods

On an industrial scale, the production of N,N’-[(4-bromophenyl)methanediyl]bis(2-methylbenzamide) may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and advanced purification techniques such as recrystallization or chromatography ensures the production of high-purity compounds suitable for various applications.

Chemical Reactions Analysis

Types of Reactions

N,N’-[(4-bromophenyl)methanediyl]bis(2-methylbenzamide) undergoes several types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.

    Reduction: Reduction reactions can convert the bromophenyl group to a phenyl group or other reduced forms.

    Substitution: The bromine atom in the bromophenyl group can be substituted with other functional groups such as hydroxyl, amino, or alkyl groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.

    Substitution: Nucleophilic substitution reactions often involve reagents like sodium hydroxide (NaOH) or ammonia (NH₃).

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce phenyl derivatives.

Scientific Research Applications

N,N’-[(4-bromophenyl)methanediyl]bis(2-methylbenzamide) has a wide range of scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of new materials and as a precursor in the synthesis of specialty chemicals.

Mechanism of Action

The mechanism of action of N,N’-[(4-bromophenyl)methanediyl]bis(2-methylbenzamide) involves its interaction with specific molecular targets. The bromophenyl group may interact with enzymes or receptors, modulating their activity. The compound’s effects are mediated through various biochemical pathways, leading to its observed biological activities.

Comparison with Similar Compounds

Similar Compounds

  • N,N’-[(4-bromophenyl)methanediyl]bis(3-methylbenzamide)
  • N,N’-[(4-bromophenyl)methanediyl]bis(4-methylbenzamide)
  • N,N’-[(4-chlorophenyl)methanediyl]bis(2-methylbenzamide)

Uniqueness

N,N’-[(4-bromophenyl)methanediyl]bis(2-methylbenzamide) is unique due to the presence of the bromophenyl group, which imparts distinct chemical and biological properties. The bromine atom enhances the compound’s reactivity and potential interactions with biological targets, making it a valuable compound for research and industrial applications.

Properties

IUPAC Name

N-[(4-bromophenyl)-[(2-methylbenzoyl)amino]methyl]-2-methylbenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H21BrN2O2/c1-15-7-3-5-9-19(15)22(27)25-21(17-11-13-18(24)14-12-17)26-23(28)20-10-6-4-8-16(20)2/h3-14,21H,1-2H3,(H,25,27)(H,26,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LSQBFMNUZSYHQD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=CC=C1C(=O)NC(C2=CC=C(C=C2)Br)NC(=O)C3=CC=CC=C3C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H21BrN2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

437.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.